

Genotoxicity and carcinogenicity of 1,2,3,4-tetrachlorobenzene

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Compound of Interest

Compound Name: 1,2,3,4-Tetrachlorobenzene

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An In-Depth Technical Guide to the Genotoxicity and Carcinogenicity of **1,2,3,4-Tetrachlorobenzene**

Abstract

1,2,3,4-Tetrachlorobenzene (1,2,3,4-TCB) is a chlorinated aromatic hydrocarbon with a history of industrial use as a chemical intermediate. As with many chlorinated benzenes, its potential for long-term toxicity, particularly genotoxicity and carcinogenicity, is a critical area of investigation for researchers and safety assessment professionals. This technical guide provides a comprehensive analysis of the current state of knowledge regarding 1,2,3,4-TCB. It delves into its metabolic fate, the established methodologies for assessing its genotoxic and carcinogenic potential, and synthesizes the available data. A key finding of this review is the notable absence of comprehensive, guideline-compliant genotoxicity and long-term carcinogenicity studies for this specific isomer, a critical data gap that precludes a definitive conclusion on its carcinogenic hazard. This guide is intended to serve as a foundational resource for scientists, outlining not only what is known but also highlighting the necessary avenues for future research.

Introduction and Physicochemical Properties

1,2,3,4-Tetrachlorobenzene (CAS No. 634-66-2) is one of three isomers of tetrachlorobenzene. It exists as white to off-white crystals at room temperature.^[1] Its industrial significance has primarily been as an intermediate in the synthesis of fungicides, herbicides, and defoliants.^[2] While no longer produced or used in its pure form in some regions like

Canada, it may be present in the environment from historical use, spillage of dielectric fluids, or as a degradation product of more highly chlorinated compounds.[\[2\]](#)[\[3\]](#)

Understanding its physicochemical properties is essential for interpreting its toxicological profile. It has low aqueous solubility and a high octanol/water partition coefficient (log Kow), suggesting a potential for bioaccumulation in lipid-rich tissues.[\[3\]](#)

Table 1: Physicochemical Properties of **1,2,3,4-Tetrachlorobenzene**

Property	Value	Source
CAS Number	634-66-2	[1]
Molecular Formula	C ₆ H ₂ Cl ₄	[1]
Molecular Weight	215.9 g/mol	[1]
Physical State	White to off-white crystals	[1]
Melting Point	47.5 °C	[3]
Boiling Point	254 °C	[1]
Water Solubility	7.8 mg/L at 25 °C	[3]

| Log Octanol/Water Partition Coefficient (log Kow) | 4.5 - 4.64 [\[1\]](#)[\[3\]](#) |

Metabolism and Toxicokinetics: The Pathway to Bioactivation

The metabolic fate of a xenobiotic is a primary determinant of its toxicity. The body's enzymatic machinery, primarily the cytochrome P450 (CYP450) system, attempts to detoxify and eliminate such compounds by increasing their polarity. However, this process can paradoxically lead to the formation of reactive electrophilic intermediates capable of interacting with cellular macromolecules like DNA.

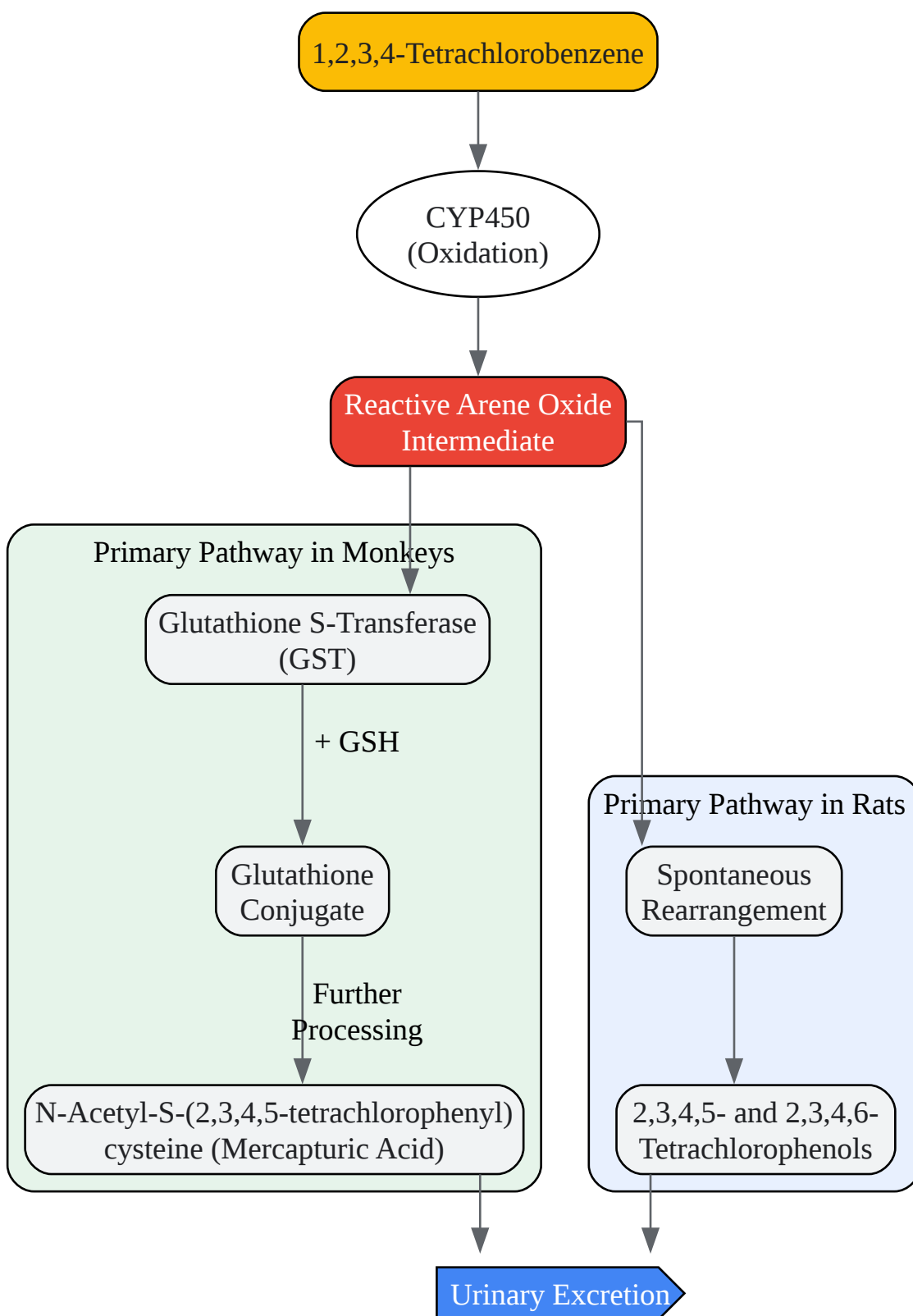
Studies in rats and squirrel monkeys have elucidated the primary metabolic pathways for 1,2,3,4-TCB. In rats, oral administration leads to biotransformation into several polar compounds, with the major metabolites being 2,3,4,5- and 2,3,4,6-tetrachlorophenol. Traces of

tetrachlorothiophenol and 2,3,4-trichlorophenol were also identified. In squirrel monkeys, the metabolic profile differs significantly, with N-acetyl-S-(2,3,4,5-tetrachlorophenyl) cysteine (a mercapturic acid conjugate) being the major metabolite, accounting for 85% of radioactivity in the urine. This indicates that glutathione conjugation is a major pathway in primates for this compound.

The initial step in the primary metabolic pathway is believed to be the formation of an unstable arene oxide intermediate, catalyzed by CYP450 enzymes. This electrophilic intermediate can then undergo several transformations:

- Spontaneous rearrangement to form tetrachlorophenols.
- Enzymatic hydration by epoxide hydrolase to form a dihydrodiol, which can be further metabolized.
- Conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), leading to the formation of mercapturic acid pathway products. This is the predominant pathway observed in monkeys.

The formation of the arene oxide is a critical bioactivation step, as this reactive intermediate is a candidate for initiating genotoxic events.



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Fig. 1: Simplified metabolic pathways of 1,2,3,4-TCB in rats and monkeys.

Hazard Assessment: General and Comparative Toxicity

Acute and sub-chronic toxicity studies provide essential context for potential long-term effects. Comparative studies involving all three tetrachlorobenzene isomers have been conducted in rats, revealing important differences in their toxic potential.

In acute oral toxicity studies in rats, 1,2,3,4-TCB was found to be the most toxic of the three isomers.[\[4\]](#)[\[5\]](#)

Table 2: Acute Oral LD₅₀ Values of Tetrachlorobenzene Isomers in Rats

Isomer	Male LD ₅₀ (mg/kg)	Female LD ₅₀ (mg/kg)	Source
1,2,3,4-TCB	1470	1167	[4] [5]
1,2,3,5-TCB	2297	1727	[4] [5]

| 1,2,4,5-TCB | 3105 | >2000 (Not determined) |[\[4\]](#)[\[5\]](#) |

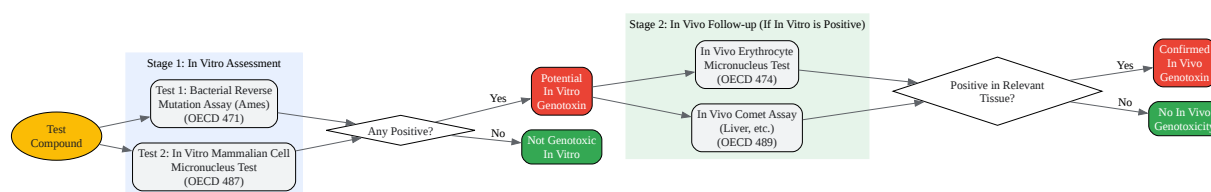
In 28-day sub-acute feeding studies, the 1,2,4,5-isomer produced more severe histological changes in the liver, thyroid, kidney, and lungs of rats compared to the 1,2,3,4- and 1,2,3,5-isomers, which only caused mild changes even at the highest dose.[\[4\]](#) This was correlated with tissue residue data showing that the 1,2,4,5-isomer accumulated at much higher levels.[\[4\]](#) These findings suggest that while 1,2,3,4-TCB is more acutely toxic, the 1,2,4,5-isomer may have greater potential for cumulative, sub-chronic organ toxicity.

Genotoxicity Assessment

Genotoxicity testing is a cornerstone of cancer hazard identification. It involves a battery of in vitro and in vivo assays designed to detect various forms of genetic damage, including gene mutations, structural chromosome aberrations (clastogenicity), and changes in chromosome number (aneugenicity).

The Standard Testing Battery: A Multi-Endpoint Approach

A standard testing strategy is employed to ensure that no single mechanism of genotoxicity is missed. The initial phase typically consists of in vitro assays.



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Fig. 2: Standard workflow for genotoxicity hazard assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: The Ames test is a widely used initial screen for point mutations. It utilizes bacterial strains (e.g., *Salmonella typhimurium*) with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects whether a test chemical can cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium. It is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

Methodology:

- **Strain Selection:** Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA, to detect various types of base-pair substitutions and frameshift mutations.
- **Dose Selection:** Conduct a preliminary range-finding study to determine the appropriate concentration range, which should span from non-toxic to cytotoxic levels.
- **Metabolic Activation:** Prepare two sets of experiments: one with and one without a metabolically active S9 mix.
- **Exposure:** In the pre-incubation method, combine the test chemical, bacterial culture, and buffer (with or without S9 mix) and incubate at 37°C.
- **Plating:** After incubation, mix the culture with molten top agar and pour it onto minimal glucose agar plates.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Scoring:** Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in revertants, typically a doubling or more over the solvent control, and must be reproducible.
- **Controls:** Include a solvent (negative) control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality: This assay detects both clastogens and aneugens in mammalian cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, representing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[6] Their presence is a reliable indicator of chromosomal damage.

Methodology:

- **Cell Culture:** Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

- **Dose Selection:** Determine concentrations based on a cytotoxicity assay (e.g., measuring relative cell count or population doubling), with the top concentration inducing significant (e.g., 50-60%) toxicity.
- **Treatment:** Expose duplicate cell cultures to the test article at a minimum of three concentrations, with and without S9 metabolic activation. A short treatment (3-6 hours) with S9 and both short and long treatments (e.g., 24 hours) without S9 are performed.
- **Cytokinesis Block (Optional but Recommended):** Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- **Harvest and Staining:** Harvest cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA stain).
- **Scoring:** Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
- **Analysis:** A positive result is a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant compared to the solvent control.
- **Controls:** Include solvent (negative) and known clastogen and aneugen (positive) controls.

Published Genotoxicity Data for 1,2,3,4-Tetrachlorobenzene

A comprehensive search of publicly available literature and major toxicology databases (e.g., NTP, IARC) reveals a significant data gap: there are no readily available, guideline-compliant genotoxicity studies specifically for the **1,2,3,4-tetrachlorobenzene** isomer.

While assessments for related compounds exist, this lack of specific data for 1,2,3,4-TCB prevents a formal assessment of its genotoxic potential. For instance, studies on 1,2,4-trichlorobenzene have generally been negative in bacterial assays but have shown some evidence for inducing micronuclei in mice at high doses and causing cell transformation in vitro. [7] However, such findings cannot be directly extrapolated to the 1,2,3,4-isomer due to differences in structure, metabolism, and toxicokinetics.

Carcinogenicity Assessment

The definitive evaluation of a chemical's carcinogenic potential relies on long-term animal bioassays, typically conducted in two rodent species.

The Rodent Bioassay Standard (NTP-Style)

Causality: The 2-year rodent bioassay is designed to assess the potential for a chemical to cause cancer over the majority of an animal's lifespan.^[8] By exposing animals to various doses, it can identify dose-related increases in tumor incidence compared to a concurrent control group.

Methodology:

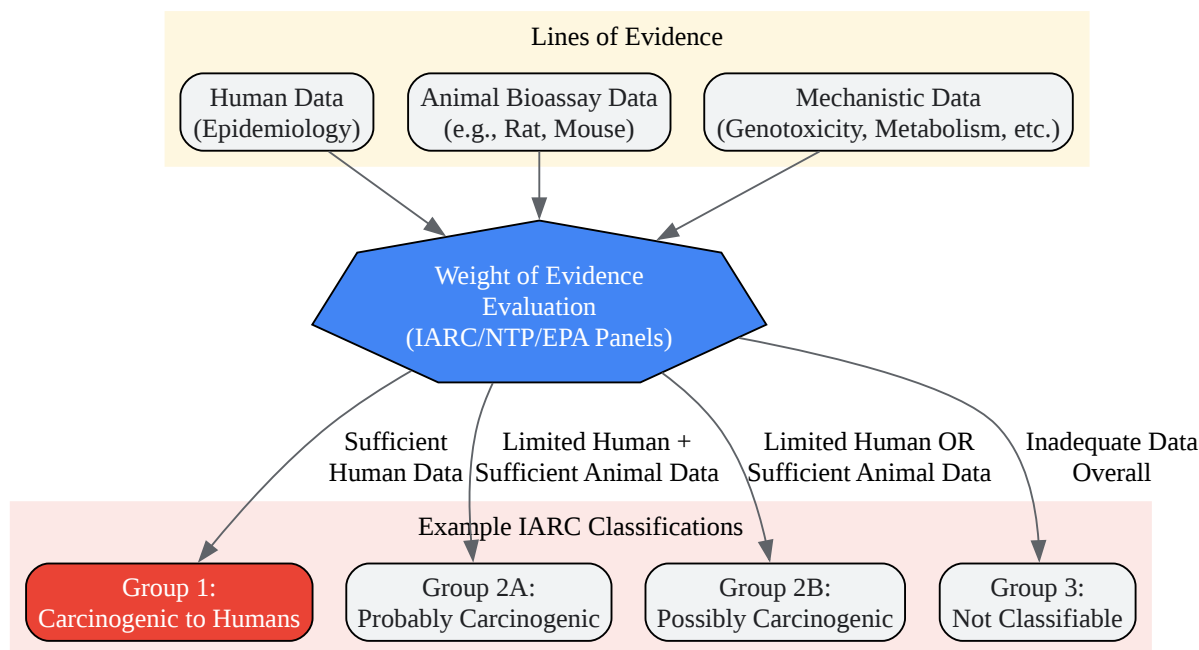
- **Species and Strain:** Typically conducted in F344/N rats and B6C3F1 mice.^[9]
- **Dose Selection:** Doses are selected based on sub-chronic (e.g., 90-day) toxicity studies. The highest dose (Maximum Tolerated Dose, MTD) should cause minimal toxicity (e.g., no more than a 10% decrease in body weight gain) but not significantly alter lifespan from effects other than cancer. Typically, two lower doses (e.g., 1/2 and 1/4 MTD) are also used.
- **Administration:** The test article is administered for up to 2 years, often via the diet, drinking water, or gavage.^[9]
- **Group Size:** Each dose group and the concurrent control group typically consist of 50 animals of each sex and species.
- **In-life Monitoring:** Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are monitored regularly.
- **Pathology:** At the end of the study (or when moribund), all animals undergo a full necropsy. A comprehensive list of tissues is collected, preserved, and subjected to microscopic histopathological examination by a qualified pathologist.
- **Data Analysis:** Tumor incidences in the dosed groups are compared to the control group using appropriate statistical methods. The historical control data for the specific lab and animal strain is also considered.

- Interpretation: Conclusions on the evidence of carcinogenic activity (e.g., Clear Evidence, Some Evidence, Equivocal Evidence, No Evidence) are made based on the statistical significance, dose-response relationship, and biological relevance of any observed tumor increases.[\[9\]](#)

Carcinogenicity Data and Classification for 1,2,3,4-Tetrachlorobenzene

Consistent with the genotoxicity findings, there is no evidence of a 2-year rodent carcinogenicity bioassay having been conducted for **1,2,3,4-tetrachlorobenzene** by major international health agencies.

Consequently, authoritative bodies such as the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have not published a carcinogenicity classification for 1,2,3,4-TCB.[\[10\]](#)[\[11\]](#) The U.S. EPA has not assigned a cancer classification to 1,2,3,4-TCB, although it has classified the related 1,2,4-trichlorobenzene as "Group D, not classifiable as to human carcinogenicity" due to inadequate data.[\[12\]](#)



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Fig. 3: Logic of carcinogen classification based on weight of evidence.

Integrated Analysis and Data Gaps

The toxicological profile of **1,2,3,4-tetrachlorobenzene** is incomplete. While its metabolism is reasonably well-characterized and suggests the formation of a reactive arene oxide intermediate—a potential precursor to genotoxic events—the necessary studies to confirm or refute this potential have not been published.

The primary data gaps are:

- Genotoxicity: A standard battery of in vitro (Ames, mammalian cell) and, if warranted, in vivo genotoxicity tests is required to assess its mutagenic and clastogenic potential.

- Carcinogenicity: A chronic 2-year, two-species rodent bioassay is necessary for a definitive conclusion on its carcinogenic activity.

Without this information, it is impossible to determine whether 1,2,3,4-TCB acts via a genotoxic or non-genotoxic mode of action, or to classify its carcinogenic hazard to humans.

Regulatory Context

Despite the lack of specific carcinogenicity data, **1,2,3,4-tetrachlorobenzene** has been subject to regulatory scrutiny based on general toxicity and environmental persistence. In Canada, the substance is considered "toxic" as defined under Paragraph 64(a) of the Canadian Environmental Protection Act (CEPA) of 1999 and has been added to Schedule 1 of the act.^[2] This designation is based on an assessment of its potential to cause harm to the environment or human health and allows for the development of control measures.

Conclusion

This technical guide has synthesized the available scientific information on the genotoxicity and carcinogenicity of **1,2,3,4-tetrachlorobenzene**. While data on its metabolism and comparative sub-chronic toxicity exist, the profile is critically deficient in two key areas: guideline-compliant genotoxicity testing and long-term carcinogenicity bioassays. The formation of a reactive arene oxide during metabolism provides a mechanistic basis for potential genotoxicity, but this hypothesis remains untested. Therefore, based on the current public record, the genotoxic and carcinogenic potential of **1,2,3,4-tetrachlorobenzene** remains unknown. This significant data gap underscores the need for further research to enable a comprehensive risk assessment for this compound.

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